7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid - 1282105-06-9

7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid

Catalog Number: EVT-1707355
CAS Number: 1282105-06-9
Molecular Formula: C9H7N3O3
Molecular Weight: 205.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(Benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides

    Compound Description: This series of compounds represents a class of N-benzyl carboxamide derivatives of 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid. The study focused on synthesizing these derivatives and evaluating their antimicrobial activity against various bacterial strains, including S. aureus and B. subtilis. The research found that derivatives without substituents on the benzene ring or those with small substituents like methyl or methoxyl groups in the para-position exhibited the most potent activity. []

    Relevance: This compound class shares a core structure with 7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid, with the key difference being the replacement of the pyridine ring in the target compound with a thiophene ring. Furthermore, these compounds are directly synthesized from 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid, which only differs from the target compound by the presence of a thiophene ring instead of a pyridine ring. []

8-Ethyl-5-oxo-2-(piperazin-4-ium-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid

    Compound Description: This compound is a quinolone antibiotic containing a pyridopyrimidine nucleus. It exhibits antibacterial activity, particularly against Gram-negative bacteria, with a spectrum of activity comparable to nalidixic acid. []

    Relevance: This compound shares the core pyrido[2,3-d]pyrimidine-6-carboxylic acid structure with 7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid. The primary structural differences are the presence of an ethyl substituent at the 8-position and a piperazinyl substituent at the 2-position in 8-Ethyl-5-oxo-2-(piperazin-4-ium-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid. []

8-Ethyl-5,8-dihydro-5-oxo-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidine-6-carboxylic acid

    Compound Description: This molecule is a quinolone antibiotic characterized by a pyridopyrimidine core. It displays a spectrum of activity resembling nalidixic acid, primarily effective against Gram-negative bacteria. Despite its efficacy, it has been largely replaced by fluoroquinolones in clinical settings. []

    Relevance: This compound shares the central pyrido[2,3-d]pyrimidine-6-carboxylic acid structure with 7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid. Key structural variations include an ethyl group at the 8-position and a pyrrolidinyl group at the 2-position in 8-Ethyl-5,8-dihydro-5-oxo-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidine-6-carboxylic acid. []

3-Amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides

    Compound Description: This series features novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides. The research focused on their synthesis and evaluation of their antimicrobial activity. The study revealed that these compounds generally displayed superior activity compared to standard drugs against strains of Proteus vulgaris and Pseudomonas aeruginosa. Notably, 3-amino-2-(benzylthio)-5-methyl-N-(4-methylphenyl)-4-oxo-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamide emerged as the most potent compound, exhibiting moderate inhibitory action against all tested microorganisms. It even surpassed the efficacy of reference drugs streptomycin and metronidazole in combating Bacillus subtilis and Candida albicans fungi. []

    Relevance: These compounds share structural similarities with 7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid, with the primary difference being the substitution of the pyridine ring in the target compound with a thiophene ring. This modification highlights the importance of the heterocyclic core in influencing biological activity. []

2-Amino-3,4-dihydro-4-oxo-7-(β-D-arabinofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid (ara-Cadeguomycin)

    Compound Description: This compound, ara-Cadeguomycin, is an analogue of cadeguomycin. It is synthesized through a multi-step process involving the glycosylation of an intermediate with a protected arabinofuranosyl chloride. []

2,4-Diaminothieno[2,3-d]- and 2,4-diaminopyrrolo[2,3-d]-pyrimidine-6-carboxylates

    Compound Description: This series of compounds comprises newly synthesized 2,4-diaminothieno[2,3-d]- and 2,4-diaminopyrrolo[2,3-d]pyrimidine derivatives. The synthesis involved several steps, including reacting a common pyrimidine precursor with various reagents like ethyl mercaptoacetate or methyl N-methylglycinate. The resulting intermediates were then cyclized to afford the final thieno- and pyrrolo[2,3-d]pyrimidine carboxylates. []

    Relevance: This series exhibits structural similarities to 7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid. Specifically, they share a pyrimidine-6-carboxylate core, and variations arise in the fused five-membered heterocycle. While 7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid incorporates a pyridine ring, these analogues feature either a thiophene or pyrrole ring, emphasizing the significance of the heterocyclic component in influencing the compounds' properties. []

Ethyl 7-Methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

    Compound Description: This compound is synthesized through a three-component reaction involving a pyrimidinethione, a pyrazole-carbaldehyde, and monochloroacetic acid. The structure of this complex molecule has been rigorously characterized using various spectroscopic techniques, including IR, 1H-NMR, and mass spectrometry. []

    Relevance: This compound features a thiazolo[3,2-a]pyrimidine-6-carboxylate core, making it structurally related to 7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid, which has a pyrido[2,3-d]pyrimidine-6-carboxylic acid core. The two compounds share a pyrimidine-6-carboxylate moiety, and the structural variation arises from the different heterocyclic rings fused to the pyrimidine ring. This difference highlights how structural modifications can lead to diverse chemical entities with potentially distinct biological activities. []

6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines

    Compound Description: This group encompasses a series of S-alkyl benzimidazole-thienopyrimidine derivatives, synthesized as potential antibacterial agents. The research focused on the development of these compounds, inspired by the discovery of selective TrmD inhibitors within the carboxamide derivatives of thienopyrimidines. The synthesis involved a multi-step process, starting with the preparation of the core benzimidazole-thienopyrimidine structure followed by alkylation with various aryl/hetaryl chloroacetamides or benzyl chloride. []

    Relevance: These derivatives are structurally related to 7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid through their shared pyrimidine core structure and the presence of a fused five-membered heterocycle. The key structural differences lie in the presence of a thiophene ring instead of a pyridine ring and the incorporation of a benzimidazole moiety in 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines. This comparison underscores the importance of specific substituents and heterocyclic variations in modulating biological activity within this class of compounds. []

Methyl 6′-amino-5′-cyano-2-oxo-2′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-3′-carboxylates or -3,4′-pyrano[2,3-d]pyrimidine]-6′-carbonitrile derivatives

    Compound Description: This set of compounds, encompassing methyl 6′-amino-5′-cyano-2-oxo-2′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-3′-carboxylates and their -3,4′-pyrano[2,3-d]pyrimidine]-6′-carbonitrile counterparts, was synthesized through a three-component reaction. This reaction involved reacting malononitrile with 1-alkylindoline-2,3-diones and either 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione or methyl 5-hydroxy-1H-pyrazole-3-carboxylate. Notably, the reaction was carried out under ultrasonic irradiation and facilitated by a sulfonated poly-4-vinyl pyridinium catalyst incorporating an acidic pyridinium/HSO3− ionic liquid moiety. This catalyst, reusable and cost-effective, enables a straightforward synthesis with high yields under mild conditions, eliminating the need for column chromatography during product purification. []

rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic Acid

    Compound Description: This compound, characterized by a complex structure containing a thiopyrano[2,3-d]thiazole motif, was synthesized through a hetero-Diels–Alder reaction. This reaction utilized a specifically designed pyrazoline-bearing dienophile as a crucial building block. []

5-Arylthio-substituted 2-amino-4-oxo-6-methylpyrrolo[2,3-d]pyrimidine antifolates

    Compound Description: This class encompasses a series of 5-arylthio-substituted 2-amino-4-oxo-6-methylpyrrolo[2,3-d]pyrimidine antifolates designed as thymidylate synthase (TS) inhibitors. These compounds were envisioned as potential antitumor agents. Their synthesis involved a multi-step process, including an oxidative addition reaction to introduce the arylthio substituent at the 5-position of the pyrrolo[2,3-d]pyrimidine core. Among the synthesized compounds, N-[4-[(2-amino-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3- d]pyrimidin-5-yl)thio]-benzoyl]-L-glutamic acid (compound 5 in the study) stood out as a potent inhibitor of both human and bacterial TS. Interestingly, compound 5 was neither a substrate nor an inhibitor of human FPGS, suggesting a potential advantage in circumventing resistance mechanisms associated with FPGS. []

    Relevance: These compounds are structurally related to 7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid as they both contain a pyrimidine ring substituted with a carboxylic acid group at the 6-position and a small alkyl group on the ring. The difference lies in the other fused heterocycle to the pyrimidine ring, pyrrole for this class and pyridine for 7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid. []

Ethyl 3, 4-dihydro- 7- methylthio-5H-1-thia-3, 5, 6, 8-tetraazaacenaphthylene- 2-carboxylates

    Compound Description: This specific group of compounds, ethyl 3, 4-dihydro- 7- methylthio-5H-1-thia-3, 5, 6, 8-tetraazaacenaphthylene- 2-carboxylates, was generated through a cyclocondensation reaction. This reaction involved the interaction of ethyl 5-amino-4-(substituted amino)-2-methylthiothieno[2,3-d]pyrimidine-6-carboxylates with formaldehyde in an acidic medium. This process resulted in the formation of the corresponding tetraazaacenaphthylenes, with yields ranging from 58% to 96%. The study emphasized the need for hydrochloric acid as a catalyst for the success of the cyclocondensation reaction. Spectral data and elemental analyses confirmed the structures of the synthesized compounds. []

13. (S)-10-[(S)-(8-amino-6-azaspiro[3,4] octan-6-yl)]-9-fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de] [, ]benzoxazine-6-carboxylic acid hemihydrate

    Compound Description: This compound, known as DV-7751a, belongs to the quinolone class of antibacterial agents and is recognized for its activity against a broad range of bacterial infections. The research focused on evaluating the one-month oral toxicity profile of DV-7751a in both rats and cynomolgus monkeys. []

    Relevance: This compound and 7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid belong to the same chemical class: quinolone carboxylic acids. Despite their structural differences, they are grouped together due to their shared quinolone core structure and carboxylic acid functionality, which are essential for their antibacterial activity. This classification highlights the significance of these structural features in the context of drug development and pharmacological activity. []

2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates

    Compound Description: These compounds are thieno[2,3-d]pyrimidine-based antifolates designed to act as dual inhibitors of both TS and DHFR. The research aimed to develop potent and selective inhibitors by synthesizing a series of these compounds with varying substituents at the 5-position. The study highlighted compound 4, N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, as the most potent dual inhibitor of human TS and DHFR reported at the time. The nonclassical analogues also showed moderate to potent activity against human TS. These findings suggest that the 5-substituted 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidine scaffold holds promise for developing dual-acting TS-DHFR inhibitors. []

    Relevance: This series is structurally similar to 7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid, primarily due to the shared presence of a pyrimidine ring with a carboxylic acid substituent at the 6-position and an alkyl group on the ring. The difference lies in the second fused heterocyclic ring, which is thiophene in this series and pyridine in 7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid. []

8-Alkyl-2-substituted-and -2,4-disubstituted-5,8-dihydro-5-oxopyrido [2, 3-d] pyrimidine-6-carboxylic acids (VI)

    Compound Description: This research delves into synthesizing and investigating the structure–activity relationship of a series of 8-alkyl-2-substituted and -2,4-disubstituted-5,8-dihydro-5-oxopyrido [2, 3-d] pyrimidine-6-carboxylic acids. These compounds were inspired by the discovery of nalidixic acid as an effective antibacterial agent against gram-negative bacteria, with a specific focus on the pyrido[2, 3-d] pyrimidine skeleton, which incorporates an additional nitrogen atom compared to the 1,8-naphthyridine ring system present in nalidixic acid. The researchers aimed to explore the potential of these compounds as antibacterial agents by modifying the substituents at the 2-, 4-, and 8-positions of the pyrido[2, 3-d] pyrimidine core. []

    Relevance: These compounds share a core structural similarity with 7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid, specifically in the pyrido[2,3-d]pyrimidine-6-carboxylic acid framework. []

5, 6-Dimethyl-3, 4-Dihydrothieno (2, 3-d) Pyrimidine-4-ones

    Compound Description: This series encompasses various derivatives of 5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidine-4-one. The investigation focused on exploring the reactivity of the thieno[2,3-d]pyrimidine-4-one scaffold toward alkylation and nitration reactions. The study revealed that the reaction outcomes, whether aromatic ipso-substitution or oxidation of the methyl group at position 5, were influenced by the substituent at the N-3 position. Notably, the study observed that in the absence of a substituent at the 3-position, the reaction with a nitrating mixture led to electrophilic ipso-substitution of the methyl group at C-5 by a nitro group. []

Benzoyl ring halogenated classical 2-amino-6-methyl-3,4-dihydro-4-oxo-5-substituted thiobenzoyl-7H-pyrrolo[2,3-d]pyrimidine antifolates

    Compound Description: This series features benzoyl ring-halogenated classical 2-amino-6-methyl-3,4-dihydro-4-oxo-5-substituted thiobenzoyl-7H-pyrrolo[2,3-d]pyrimidine antifolates, designed as TS inhibitors and potential antitumor agents. The study aimed to address challenges related to resistance and toxicity often associated with clinically used folate-based TS inhibitors. The research specifically focused on designing analogues that do not depend on FPGS for their activity, potentially mitigating resistance issues related to FPGS impairment. The synthesis involved a multi-step process culminating in the preparation of two key compounds: N-[4-[(2-amino-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]-2'-fluorobenzoyl]-L-glutamic acid (compound 4) and N-[4-[(2-amino-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]-2'-chlorobenzoyl]-L-glutamic acid (compound 5). These compounds exhibited potent inhibitory activity against human TS, surpassing the potency of several known TS inhibitors. []

    Relevance: Structurally, these compounds share similarities with 7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid due to the presence of a pyrimidine ring substituted with a carboxylic acid group at the 6-position. The main structural difference lies in the other heterocyclic ring, which is pyrrole in this series of compounds and pyridine in 7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid. This difference indicates that despite the structural variations, the shared pyrimidine carboxylic acid moiety might confer some degree of common biological activity, particularly in the context of TS inhibition and antitumor activity. []

4-Oxo-and 4-thio-5-methyl-6-(1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidines

    Compound Description: This series encompasses various novel derivatives of 4-oxo-and 4-thio-5-methyl-6-(1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidines. The research primarily focused on developing new synthetic methods to access these compounds and evaluating their antimicrobial activity. The study highlighted that specific derivatives, such as ethyl 5-(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)-1,2,4-oxadiazole-3-carboxylate and its 3-p-methylbenzyl derivative, along with 5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine-4(3H)-thione and its 4-S-alkyl derivatives, demonstrated promising antifungal activity against Candida albicans. []

    Relevance: The compounds in this series share a structural resemblance with 7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid, particularly in the pyrimidine ring with an oxo or thioxo group at the 4-position. The difference arises from the other fused heterocyclic ring and substituents. While these compounds are fused with a thiophene ring and substituted with an oxadiazole ring, 7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid is fused with a pyridine ring and has a methyl and a carboxylic acid group as substituents. []

Pyridines carrying pyrazolobenzothieno[2,3-d]pyrimidine unit

    Compound Description: This series encompasses a collection of novel pyridines containing a pyrazolobenzothieno[2,3-d]pyrimidine unit. The study involved reacting a diaminopyridine precursor with various mono-electrophilic reagents to synthesize triazolo[1,5-a]pyridines. Further derivatization led to the formation of pyrido[1,2:2,3]triazolo[1,5-c]quinazolines and pyrido[1,2-b][1,2,4]triazines. []

    Relevance: These compounds, while sharing a pyridine ring with 7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid, primarily differ in their overall structure. They lack the pyrimidine-carboxylic acid motif, a defining characteristic of 7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid. This difference highlights the structural diversity achievable by modifying a simple pyridine ring, leading to compounds with potentially distinct biological activities. []

5,7 dimethyl pyrido(2, 3-d)pyrimidin-4-one and 4,5 dihydro pyrazolo(3, 4-d) pyrimidines

    Compound Description: This research focuses on designing, synthesizing, and biologically evaluating a series of 5,7-dimethyl pyrido(2,3-d)pyrimidin-4-one and 4,5-dihydro pyrazolo(3,4-d) pyrimidines as potential cytotoxic agents. Inspired by the potent tyrosine kinase and thymidylate synthase inhibitory activities of fused pyrimidine derivatives, the study aimed to explore the anticancer potential of these compounds. Molecular docking studies were initially conducted to assess the ability of the designed compounds to inhibit the target proteins. Based on the docking results, selected compounds were synthesized and characterized using spectral methods. The synthesized compounds underwent antioxidant activity assessment and MTT assays to evaluate their cytotoxic potential against various cancer cell lines, including MCF-7, Hep G2, and Hela cells. []

    Relevance: These compounds are structurally related to 7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid, sharing a pyrimidine ring as a central structural motif. The 5,7 dimethyl pyrido(2, 3-d)pyrimidin-4-ones specifically share the pyrido[2,3-d]pyrimidin-4-one core with 7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid. Variations arise in the substituents and the presence or absence of a carboxylic acid moiety. []

7-Oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzothiazine-6-carboxylic acids

    Compound Description: This class consists of pyridobenzothiazine acid derivatives synthesized and evaluated for their in vitro antibacterial activity. The researchers aimed to develop new antibacterial agents, particularly targeting Gram-positive and Gram-negative pathogens. The synthesis involved constructing the pyridobenzothiazine core through a Gould-Jacobs quinoline synthesis, starting from substituted 2-aminobenzothiazoles. Notably, compounds 10c, 30, and 31 from this series displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antibacterial agents. []

Classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines

    Compound Description: This research focuses on the design, synthesis, and biological evaluation of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as potential dual inhibitors of TS and DHFR. The investigation involved synthesizing a series of these compounds and evaluating their inhibitory activity against both enzymes. Notably, the study highlighted the classical analogue, N-{4-[(2-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid (compound 2), as a highly potent dual inhibitor of both human TS and human DHFR. []

    Relevance: These compounds share a structural similarity with 7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid, specifically the pyrimidine ring substituted with a carboxylic acid group at the 6-position. The key structural difference lies in the presence of a thiophene ring in these compounds, compared to the pyridine ring found in 7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid. []

7-Substituted derivatives of N-[4-(2-[2-amino-3,4-dihydro-4-oxo-7H-pyrrolo(2,3-d)pyrimidin-5-yl]ethyl)benzoyl]-L-glutamic acid [ALIMTA (LY231514, MTA)]

    Compound Description: This research explores a new synthetic route to generate 7-substituted derivatives of ALIMTA (LY231514, MTA), a known antifolate drug. The study aimed to synthesize a series of ALIMTA analogues with modifications at the 7-position of the pyrrolo[2,3-d]pyrimidine core. This involved a multi-step synthetic strategy that included alkylation, acylation, radical cyclization, thiation, and palladium-catalyzed C-C coupling reactions. While the synthesized 7-substituted derivatives did not exhibit inhibitory activity against cell division in vitro, this study provides valuable insights into modifying the ALIMTA scaffold and exploring structure-activity relationships. []

10-Oxo-10H-pyrido[1,2-a]thieno[3,4-d]pyrimidines and 10-Oxo-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidines

    Compound Description: This research describes a general synthetic approach to access 10-Oxo-10H-pyrido[1,2-a]thieno[3,4-d]pyrimidines and 10-Oxo-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidines. The synthesis involves utilizing either methyl tetrahydro-4-oxo-3-thiophenecarboxylate or methyl tetrahydro-3-oxo-2-thiophenecarboxylate as starting materials. []

    Relevance: These compounds share a structural similarity with 7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid, as they both contain a pyrido[2,3-d]pyrimidine core, a bicyclic system consisting of a pyridine ring fused to a pyrimidine ring. They differ in the presence of a thiophene ring and various substituents. []

Properties

CAS Number

1282105-06-9

Product Name

7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid

IUPAC Name

7-methyl-4-oxo-3H-pyrido[2,3-d]pyrimidine-6-carboxylic acid

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

InChI

InChI=1S/C9H7N3O3/c1-4-5(9(14)15)2-6-7(12-4)10-3-11-8(6)13/h2-3H,1H3,(H,14,15)(H,10,11,12,13)

InChI Key

STVSMYULOWEOPI-UHFFFAOYSA-N

SMILES

CC1=C(C=C2C(=O)NC=NC2=N1)C(=O)O

Canonical SMILES

CC1=C(C=C2C(=O)NC=NC2=N1)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.